Epigalantamine Epigalantamine
Brand Name: Vulcanchem
CAS No.: 1668-85-5
VCID: VC0192827
InChI: InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
SMILES: CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

Epigalantamine

CAS No.: 1668-85-5

VCID: VC0192827

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Epigalantamine - 1668-85-5

Description

Epigalantamine is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol . It is also known by other names such as Epi-Galantamine and Epi-galanthamine . Epigalantamine has been found in organisms like Lycoris radiata and Narcissus jonquilla . This compound is a diastereomer of galantamine, an alkaloid extracted from the Caucasian snowdrop (Galanthus woronowii) .

Galantamine is a cholinesterase inhibitor used to manage mild to moderate dementia associated with Alzheimer's Disease . Similarly, epigalanthamine acts as an AChE inhibitor, featuring an EC50 of 45.7 μM . Galantamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . By blocking the breakdown of ACh, galantamine enhances ACh levels in the synaptic cleft .

Another related compound is Epigalantamine hydrobromide, which has the molecular formula C17H22BrNO3 and a molecular weight of 368.3 g/mol . It is a hydrobromide salt of Epigalantamine . Galantamine, along with memantine, is also used to treat dementia associated with Parkinson's disease .

CAS No. 1668-85-5
Product Name Epigalantamine
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name (1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Standard InChI InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
Standard InChIKey ASUTZQLVASHGKV-IFIJOSMWSA-N
SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Canonical SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Appearance Off-White to Pale Yellow Solid
Purity > 95%
Synonyms (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol; 2-Epigalanthamine; (-)-Epigalanthamine; SPH 1068; 3-Epigalanthamine; Galantamine Impurity B
PubChem Compound 676392
Last Modified Aug 15 2023

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